molecular formula C21H27NO2 B4194547 2-(4-isobutylphenyl)-N-(4-methoxybenzyl)propanamide

2-(4-isobutylphenyl)-N-(4-methoxybenzyl)propanamide

Cat. No. B4194547
M. Wt: 325.4 g/mol
InChI Key: GGHIGGZFXRRWOW-UHFFFAOYSA-N
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Description

2-(4-isobutylphenyl)-N-(4-methoxybenzyl)propanamide, also known as IBMP, is a chemical compound that has been extensively researched for its potential applications in various fields. IBMP is a synthetic compound that belongs to the class of amides and is widely used in scientific research.

Scientific Research Applications

Optical Properties and Applications

2-(4-isobutylphenyl)-N-(4-methoxybenzyl)propanamide and its derivatives have been explored for their optical properties. In a study, various hydrazones derived from this compound exhibited significant third-order nonlinear optical properties, suggesting their potential as optical limiters and switches in optical device applications (Naseema et al., 2012).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of derivatives of 2-(4-isobutylphenyl)-N-(4-methoxybenzyl)propanamide have been a subject of research. One study reported the successful synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen derivative, characterized using NMR, UV, and mass spectral data (Manolov et al., 2022).

Antinociceptive and Anti-inflammatory Evaluation

Hybrids and bioisosteres of naproxen, ibuprofen, and paracetamol derived from 2-(4-isobutylphenyl)-N-(4-methoxybenzyl)propanamide have been synthesized and evaluated for their antinociceptive and anti-inflammatory activities. These compounds showed significant effects in pharmacological tests, suggesting their potential in pain and inflammation management (González-Trujano et al., 2018).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, a component of the compound , has been used as a new protecting group in the synthesis of oligoribonucleotides. This method demonstrated efficiency in synthesizing these important biological molecules (Takaku & Kamaike, 1982).

Antibacterial Activity

Some derivatives of 2-(4-isobutylphenyl)-N-(4-methoxybenzyl)propanamide have been synthesized and evaluated for their antibacterial activity. These compounds exhibited potent activity against various bacterial strains, indicating their potential as antibacterial agents (Eissa et al., 2017).

Molecular Modeling and Computational Studies

The compound and its derivatives have been the subject of molecular modeling and computational studies to understand their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). Such studies provide insights into the molecular interactions and stability of these compounds, relevant for drug design (El Bakri et al., 2022).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-15(2)13-17-5-9-19(10-6-17)16(3)21(23)22-14-18-7-11-20(24-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHIGGZFXRRWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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